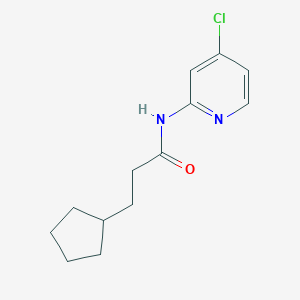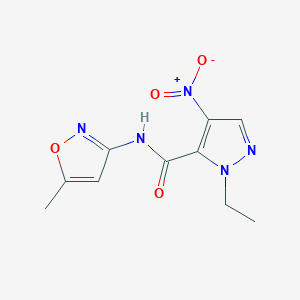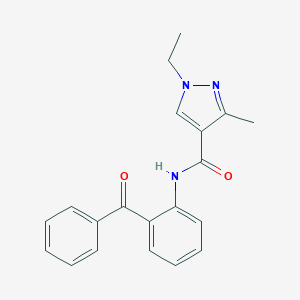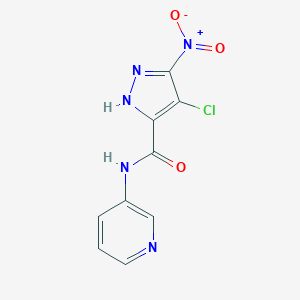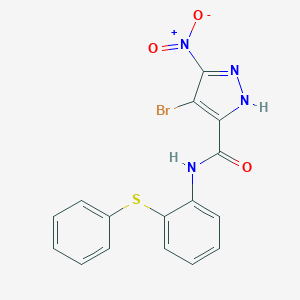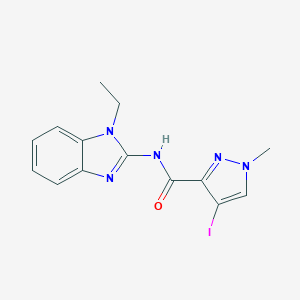
N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1H-benzimidazol-2-yl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, commonly known as EBI-005, is a small molecule inhibitor that has been developed as a potential treatment for inflammatory diseases such as psoriasis and dry eye disease. This compound has gained significant attention in the scientific community due to its promising pharmacological properties and its potential to treat a range of inflammatory diseases.
Wirkmechanismus
EBI-005 exerts its anti-inflammatory effects by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of T cell activation. By inhibiting PTP1B, EBI-005 enhances T cell activation and promotes the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Biochemical and Physiological Effects:
EBI-005 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EBI-005 inhibits the proliferation of T cells, reduces the production of pro-inflammatory cytokines, and enhances the production of anti-inflammatory cytokines. In vivo studies have shown that EBI-005 reduces the severity of psoriasis-like skin inflammation in mice and improves the symptoms of dry eye disease in rabbits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EBI-005 is its specificity for PTP1B, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of EBI-005 is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and route of administration for EBI-005 in different inflammatory diseases.
Zukünftige Richtungen
There are several future directions for the study of EBI-005. One potential application is in the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of EBI-005 in humans. Finally, the development of more soluble analogs of EBI-005 could improve its pharmacokinetic properties and make it a more effective therapeutic agent.
Synthesemethoden
The synthesis of EBI-005 involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with N-(1-ethyl-1H-benzimidazol-2-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
EBI-005 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the activity of T cells, which play a crucial role in the development of psoriasis and other autoimmune diseases. EBI-005 has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17, which are involved in the pathogenesis of inflammatory diseases.
Eigenschaften
Molekularformel |
C14H14IN5O |
|---|---|
Molekulargewicht |
395.2 g/mol |
IUPAC-Name |
N-(1-ethylbenzimidazol-2-yl)-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14IN5O/c1-3-20-11-7-5-4-6-10(11)16-14(20)17-13(21)12-9(15)8-19(2)18-12/h4-8H,3H2,1-2H3,(H,16,17,21) |
InChI-Schlüssel |
BOYJZUXVZPTTNZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3I)C |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=NN(C=C3I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B280328.png)
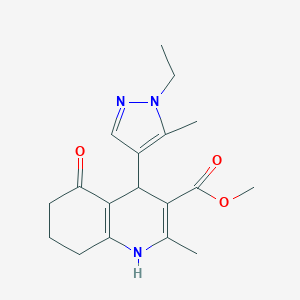
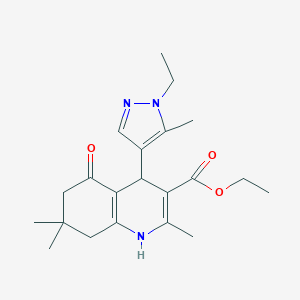
![11-(difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B280331.png)
![2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280333.png)
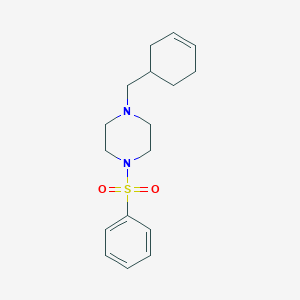
![(3-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B280336.png)
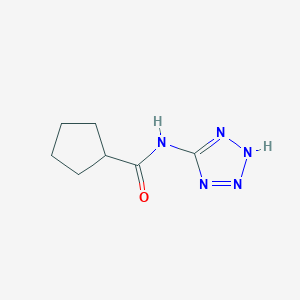
![3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B280344.png)
